REACTION_CXSMILES
|
S(=O)(=O)(O)O.[Br:6][C:7]1[CH:8]=[C:9](C(O)=O)[C:10]2[O:14][CH2:13][CH2:12][C:11]=2[CH:15]=1.[N-:19]=[N+]=[N-].[Na+]>C(Cl)(Cl)Cl>[NH2:19][C:9]1[C:10]2[O:14][CH2:13][CH2:12][C:11]=2[CH:15]=[C:7]([Br:6])[CH:8]=1 |f:2.3|
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Name
|
|
Quantity
|
8.8 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C2=C(CCO2)C1)C(=O)O
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Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.737 g
|
Type
|
reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the temperature was maintained for a further 1 h after which time the mixture
|
Duration
|
1 h
|
Type
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ADDITION
|
Details
|
was poured onto ice (100 g)
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Type
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EXTRACTION
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Details
|
extracted with chloroform (2×50 ml)
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Type
|
EXTRACTION
|
Details
|
extracted with chloroform (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography over silica gel eluting with a gradient of acetone/toluene
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=CC=2CCOC21)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63 mg | |
YIELD: PERCENTYIELD | 13% | |
YIELD: CALCULATEDPERCENTYIELD | 12.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |